![molecular formula C11H18N2O4S B2366244 N-((tetrahydrofuran-2-yl)methyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide CAS No. 2034301-74-9](/img/structure/B2366244.png)

N-((tetrahydrofuran-2-yl)methyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

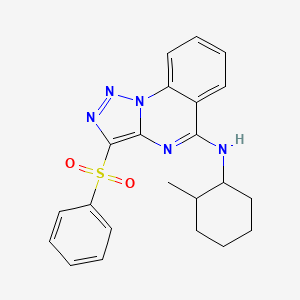

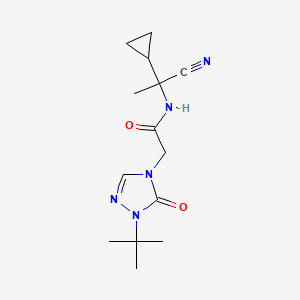

The compound is a bicyclic structure with a tetrahydrofuran (a five-membered ring ether) and a 2-thia-5-azabicyclo[2.2.1]heptane (a bicyclic structure with nitrogen and sulfur heteroatoms) connected by a methylene bridge. The carboxamide group is attached to the 5-position of the bicyclic structure and the dioxide indicates two oxygen atoms are also present, likely forming a sulfonyl group .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It contains a bicyclic system, which means it has two rings that share two or more atoms. In addition, it has a tetrahydrofuran ring, which is a type of ether, and a carboxamide group, which is a derivative of carboxylic acids .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The ether and carboxamide groups might undergo reactions typical for these functional groups. For example, the ether could potentially be cleaved under acidic conditions, and the carboxamide could participate in acylation or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the polarity of its functional groups, and its overall charge would influence properties like solubility, melting point, and reactivity .科学的研究の応用

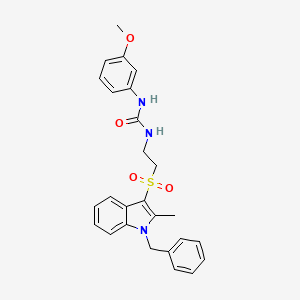

- The compound’s unique bicyclic structure makes it an interesting building block for prostanoid synthesis. Researchers have investigated its potential as a precursor in the construction of complex molecules related to prostaglandins and other bioactive lipid mediators .

- The compound’s 7-oxabicyclo[2.2.1]heptane scaffold is amenable to Diels–Alder reactions. These reactions involve the cycloaddition of furans with alkene or alkyne dienophiles, leading to the formation of 7-oxabicyclo[2.2.1]hept-2-enes or 7-oxabicyclo[2.2.1]hepta-2,5-dienes .

- Organocatalytic methods have been employed to achieve enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates. This compound can serve as a substrate in such reactions, allowing access to a wide range of chiral bicyclic derivatives .

Prostanoid Synthesis

Diels–Alder Reactions

Asymmetric Synthesis

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2,2-dioxo-N-(oxolan-2-ylmethyl)-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O4S/c14-11(12-5-9-2-1-3-17-9)13-6-10-4-8(13)7-18(10,15)16/h8-10H,1-7H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFIYZZCULBDCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)N2CC3CC2CS3(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((tetrahydrofuran-2-yl)methyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2366164.png)

![3-[(4-chlorophenyl)methyl]-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide](/img/structure/B2366170.png)

![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2366174.png)

![3,5-dimethyl-N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2366177.png)

![N-(3-acetylphenyl)-2-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2366182.png)

![1-Acetyl-4-[(4-methoxynaphthyl)sulfonyl]piperazine](/img/structure/B2366183.png)